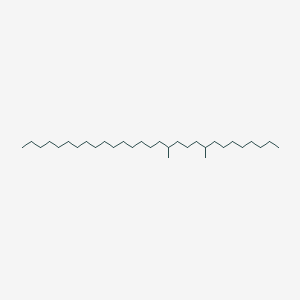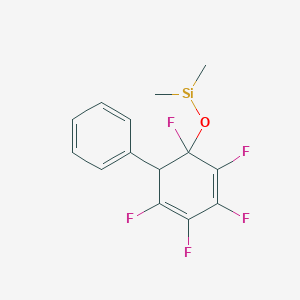
Einecs 270-553-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is widely used for its antimicrobial properties and is commonly found in disinfectants and sanitizers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines with alkyl halides. For Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, the process involves the reaction of dimethylamine with benzyl chloride and a mixture of C12-C16 alkyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its amine precursors.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out using sodium bromide or sodium iodide in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of tertiary amines.
Substitution: Formation of quaternary ammonium bromides or iodides.
Scientific Research Applications
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, have a wide range of applications in scientific research:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed as antimicrobial agents in laboratory settings to control microbial contamination.
Medicine: Utilized in disinfectants and antiseptics for their antimicrobial properties.
Industry: Incorporated in cleaning products, water treatment chemicals, and fabric softeners.
Mechanism of Action
The antimicrobial action of quaternary ammonium compounds is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This results in the death of the microorganism.
Comparison with Similar Compounds
Similar Compounds
- Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides
- Quaternary ammonium compounds, benzyl-C10-16-alkyldimethyl, chlorides
- Quaternary ammonium compounds, benzyl-C12-14-alkyldimethyl, chlorides
Uniqueness
Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides, are unique due to their specific alkyl chain length distribution (C12-C16), which provides an optimal balance between hydrophobicity and antimicrobial activity. This makes them particularly effective in a wide range of applications, from household disinfectants to industrial cleaners.
Properties
CAS No. |
68443-78-7 |
|---|---|
Molecular Formula |
C42H86O7Ti |
Molecular Weight |
751.0 g/mol |
IUPAC Name |
2-ethyl-2-(hydroxymethyl)propane-1,3-diol;16-methylheptadecanoic acid;titanium |
InChI |
InChI=1S/2C18H36O2.C6H14O3.Ti/c2*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-2-6(3-7,4-8)5-9;/h2*17H,3-16H2,1-2H3,(H,19,20);7-9H,2-5H2,1H3; |
InChI Key |
SMXOIYSCCCHDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Ethyl-3-[(9H-fluoren-9-ylidene)methyl]-9H-carbazole](/img/structure/B14472585.png)
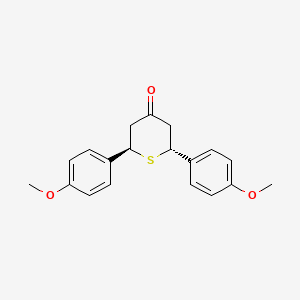
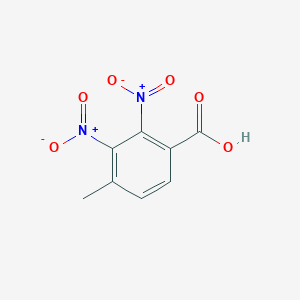

![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
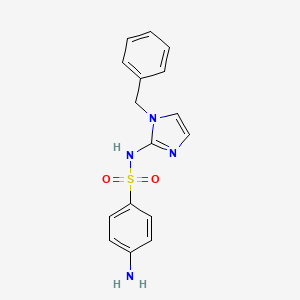
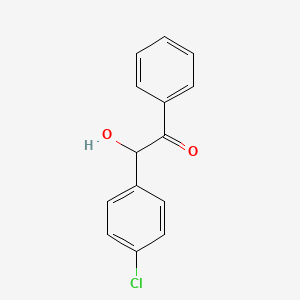
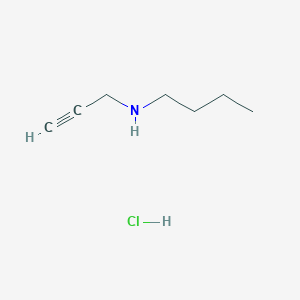
![3-[4-(Octadecyloxy)phenyl]propanoic acid](/img/structure/B14472652.png)
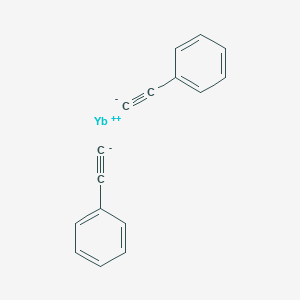
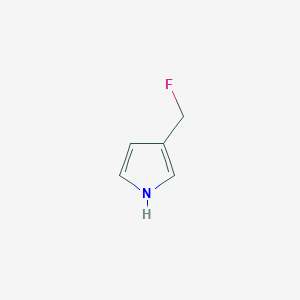
![Bis(4-benzylphenyl) [1,1'-biphenyl]-4-yl phosphite](/img/structure/B14472663.png)
